4-Bromo-3,5-dimethyl-1,1'-biphenyl
Description
Overview of Brominated Aromatic Systems in Synthetic Transformations
Brominated aromatic compounds are indispensable building blocks in modern organic synthesis. The carbon-bromine bond serves as a versatile functional handle for a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Techniques such as the Suzuki-Miyaura, Ullmann, and Negishi couplings utilize brominated aromatics to form new carbon-carbon bonds, enabling the construction of complex molecular architectures. nih.govresearchgate.net The reactivity of the bromine atom allows for its selective replacement with a wide variety of other functional groups, providing a powerful tool for the synthesis of diverse and highly functionalized molecules. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLZCFMKVODIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 4 Bromo 3,5 Dimethyl 1,1 Biphenyl
While specific research detailing the synthesis of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is not extensively documented in publicly available literature, its synthesis can be reasonably proposed based on well-established methodologies for the formation of biaryl compounds. The primary routes for constructing the C-C bond between the two phenyl rings are the Suzuki-Miyaura coupling and the Ullmann reaction.
A plausible synthetic approach would involve the Suzuki-Miyaura cross-coupling reaction. This would likely utilize 1-bromo-3,5-dimethylbenzene as one of the coupling partners and phenylboronic acid as the other. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Alternatively, the Ullmann condensation offers a classical method for the synthesis of symmetric biaryls, though it can be adapted for unsymmetrical biphenyls. organic-chemistry.orgwikipedia.org This reaction involves the copper-promoted coupling of two aryl halides. organic-chemistry.orgwikipedia.org
Below is a table summarizing the key reactants for the proposed Suzuki-Miyaura synthesis:
| Reactant | Role |
| 1-Bromo-3,5-dimethylbenzene | Aryl halide partner |
| Phenylboronic acid | Organoboron partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst for cross-coupling |
| Base (e.g., Na₂CO₃, K₂CO₃) | Activator for the reaction |
The characterization of the resulting this compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity of the atoms, mass spectrometry to determine the molecular weight, and X-ray crystallography to elucidate the solid-state structure and the dihedral angle between the phenyl rings.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₄H₁₃Br |
| Molecular Weight | 261.16 g/mol |
| Appearance | Likely a white to off-white crystalline solid at room temperature. |
| Solubility | Expected to be insoluble in water but soluble in common organic solvents like toluene, chloroform, and dichloromethane. wikipedia.org |
| Melting Point | The presence of the methyl groups and the bromine atom would influence the crystal packing, suggesting a moderate to high melting point. |
| Boiling Point | A relatively high boiling point is expected due to its molecular weight and aromatic nature. |
Research and Applications
While specific applications for 4-Bromo-3,5-dimethyl-1,1'-biphenyl have not been detailed in dedicated studies, its structure suggests its utility as a versatile intermediate in several areas of chemical research and development.
Substituted bromobiphenyls are frequently employed as building blocks in the synthesis of more complex molecules with applications in materials science and medicinal chemistry. The bromine atom provides a reactive site for introducing new functional groups through cross-coupling reactions, allowing for the construction of novel organic semiconductors, liquid crystals, and polymers. The dimethyl-substituted phenyl ring can influence the final properties of these materials, such as their solubility, thermal stability, and charge-transport characteristics.
In the field of medicinal chemistry, the biphenyl (B1667301) moiety is a recognized pharmacophore found in numerous biologically active compounds. The ability to functionalize the 4-bromo position of this compound allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Conclusion
Direct Bromination Pathways and Regioselectivity Considerations
Direct bromination of 3,5-dimethyl-1,1'-biphenyl (B100597) presents a straightforward approach to introduce a bromine atom onto the biphenyl core. However, controlling the position of bromination (regioselectivity) is a critical challenge due to the presence of multiple reactive sites on the aromatic rings.
Electrophilic Bromination Techniques and Optimization
Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov The reaction typically involves an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid or protic acid catalyst. nih.gov
In the case of 3,5-dimethyl-1,1'-biphenyl, the directing effects of the alkyl groups and the phenyl group influence the position of electrophilic attack. The methyl groups are ortho, para-directing activators, while the phenyl group is also an ortho, para-director. This can lead to a mixture of brominated isomers. To achieve high regioselectivity for the desired 4-bromo isomer, careful optimization of reaction conditions is necessary. Factors such as the choice of brominating agent, solvent, temperature, and catalyst can significantly impact the product distribution. For instance, the use of a bulky brominating agent or a specific catalyst system might favor bromination at the less sterically hindered 4-position. Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic brominations, aiding in the rational design of synthetic strategies. nih.gov
Radical Bromination Strategies
Radical bromination offers an alternative pathway for the synthesis of brominated aromatic compounds. This method typically involves the use of a radical initiator, such as light or a chemical initiator, to generate bromine radicals from a source like N-bromosuccinimide (NBS). youtube.comyoutube.comlibretexts.org
While radical bromination is more commonly employed for the substitution of benzylic or allylic hydrogens, it can also effect aromatic bromination under certain conditions. For the synthesis of this compound, a radical pathway could potentially be explored. The reaction would proceed via a free radical chain mechanism, involving initiation, propagation, and termination steps. youtube.com The regioselectivity of radical aromatic bromination is influenced by the stability of the resulting aryl radical intermediates. The methyl groups on the biphenyl ring can stabilize adjacent radical centers through hyperconjugation, potentially influencing the position of bromine substitution. Lewis acids have also been shown to catalyze benzylic bromination reactions that proceed through a radical generation pathway. nih.gov
Cross-Coupling Reactions for Biphenyl Core Formation
An alternative and often more regioselective strategy for synthesizing this compound involves the construction of the biphenyl core through a cross-coupling reaction. These methods typically unite two pre-functionalized aromatic rings, providing excellent control over the final product's structure.
Suzuki-Miyaura Coupling Protocols Utilizing Boronic Acid/Ester Precursors
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for synthesizing biaryl compounds. gre.ac.ukasianpubs.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com
For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between 1-bromo-4-iodo-3,5-dimethylbenzene and phenylboronic acid, or alternatively, between 4-bromo-3,5-dimethylphenylboronic acid and a halobenzene. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comugr.es Microwave-assisted Suzuki-Miyaura couplings have also been shown to be effective for the synthesis of biphenyl derivatives. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to good | mdpi.com |
| 1-bromo-4-iodobenzene (B50087) | Phenyl boronic acid | Not specified | Not specified | Not specified | Not specified | asianpubs.org |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | Not specified | Not specified | Good | ugr.es |
Negishi Coupling and Stille Coupling Applications
Negishi Coupling: The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organohalide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of this compound via Negishi coupling would involve the reaction of an organozinc derivative of either 3,5-dimethylbromobenzene or benzene (B151609) with the corresponding aryl halide. The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, is critical for the success of the reaction. organic-chemistry.orgcore.ac.uk
Table 2: Key Features of Negishi Coupling for Biphenyl Synthesis
| Feature | Description | Reference |
| Reactants | Organozinc compound and an organic halide or triflate. | wikipedia.org |
| Catalyst | Typically a palladium(0) species, though nickel catalysts can also be used. | wikipedia.org |
| Scope | Allows for the coupling of sp³, sp², and sp carbon atoms. | wikipedia.org |
| Application | Widely used in total synthesis for forming C-C bonds between complex intermediates. | wikipedia.org |
Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organohalide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is highly versatile with few limitations on the R-groups. organic-chemistry.org For the preparation of this compound, a Stille coupling could be performed between an organostannane derivative of 3,5-dimethylbenzene and a bromo-substituted phenyl halide, or vice-versa. A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Table 3: General Conditions for Stille Coupling
| Component | Examples | Reference |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | harvard.edursc.org |
| Ligand | PPh₃, AsPh₃ | harvard.edu |
| Solvent | Toluene, Dioxane, THF | harvard.edursc.org |
| Additive | CuI (can increase reaction rate) | harvard.edu |
Heck Reaction in the Synthesis of Biphenyl Derivatives
The Heck reaction, a palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene, is a cornerstone of modern organic synthesis. ntu.edu.sglibretexts.orgresearchgate.net While typically used to form substituted alkenes, variations of the Heck reaction can be applied to the synthesis of biphenyl derivatives. For instance, an intramolecular Heck reaction can be a powerful tool for constructing cyclic systems containing a biphenyl moiety. libretexts.org The reaction generally proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. libretexts.org The choice of catalyst, ligand, base, and solvent significantly influences the reaction's outcome, including regioselectivity and yield. ntu.edu.sgnih.gov Although not a direct method for synthesizing this compound in a single step from simple precursors, the Heck reaction could be a key step in a multi-step synthesis of more complex molecules containing this biphenyl unit.
Multicomponent and Cascade Reactions Leading to the Biphenyl System
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.gov Similarly, cascade reactions, involving multiple transformations within a single reaction sequence, enhance synthetic efficiency by minimizing purification steps and resource consumption. 20.210.105
While specific examples of multicomponent or cascade reactions directly yielding this compound are not extensively documented, the principles of these reactions can be applied to the synthesis of its biphenyl core. For instance, a pseudo-four component reaction involving elemental sulfur, ammonia, and a carbonyl compound can produce thiazoline (B8809763) derivatives. nih.gov Conceptually, a cascade approach could be designed where the formation of one of the aromatic rings is immediately followed by a cross-coupling reaction to form the biphenyl linkage. Such a sequence might involve an initial cyclization to form a substituted benzene ring, which then undergoes an in-situ coupling reaction.
The development of novel cascade reactions is a continuous area of research in organic synthesis. baranlab.orgnih.gov For example, a palladium-catalyzed cascade reaction has been utilized in the synthesis of complex polycyclic biphenyl compounds, involving steps like intramolecular Heck reactions and Suzuki coupling. nih.gov These advanced strategies highlight the potential for developing a streamlined, one-pot synthesis for this compound.
Grignard-Based Approaches for Substituted Biphenyl Synthesis
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The synthesis of substituted biphenyls, including this compound, can be effectively achieved using Grignard-based coupling reactions.
A common strategy involves the preparation of a Grignard reagent from one of the aryl halides and its subsequent reaction with another aryl halide in the presence of a suitable catalyst. For the synthesis of this compound, this could involve the reaction of (3,5-dimethylphenyl)magnesium bromide with a 4-bromo-halobenzene. The choice of catalyst is crucial for the success of such cross-coupling reactions.
A well-established method for preparing symmetrically substituted biphenyls is the coupling of Grignard reagents in the presence of a metal halide. orgsyn.org For instance, (4-methylphenyl)magnesium bromide can be used to synthesize 4,4'-dimethyl-1,1'-biphenyl. orgsyn.org This approach could be adapted for the synthesis of unsymmetrical biphenyls with appropriate modifications.
Furthermore, Grignard reagents are instrumental in the synthesis of organoboron compounds, which are key precursors for Suzuki-Miyaura coupling reactions, a cornerstone of biphenyl synthesis. nih.govchemicalbook.com
Precursor Synthesis and Building Block Generation for this compound
The synthesis of this compound relies on the availability of key precursors. The primary building blocks are a substituted phenyl group, such as 3,5-dimethylphenylboronic acid, and a brominated phenyl group, like 1-bromo-4-iodobenzene.
Synthesis of 3,5-Dimethylphenylboronic Acid:
This crucial precursor can be synthesized from 1-bromo-3,5-dimethylbenzene. chemicalbook.com The process typically involves the formation of a Grignard reagent, 3,5-dimethylphenylmagnesium bromide, which is then reacted with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. chemicalbook.com
Synthesis of 1-Bromo-4-iodobenzene:
1-Bromo-4-iodobenzene is another vital building block. guidechem.com It can be prepared from 4-bromoaniline (B143363) through a Sandmeyer-type reaction. wikipedia.orgchemicalbook.com This involves the diazotization of 4-bromoaniline with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom. wikipedia.orgchemicalbook.com
Suzuki-Miyaura Coupling:
With both precursors in hand, the final step is typically a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples the 3,5-dimethylphenylboronic acid with 1-bromo-4-iodobenzene to form the target molecule, this compound. nih.govnih.gov The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov
Vibrational Spectroscopy
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The spectrum of the related compound 4-bromobiphenyl (B57062) shows characteristic absorptions that can be used for comparison. nist.govnist.govnist.gov
Key expected vibrational modes include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The C-H stretching vibrations of the methyl groups are expected in the 2980-2850 cm⁻¹ range.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl rings will result in a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-Br stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong absorption in the lower frequency region, typically between 600 and 500 cm⁻¹.
C-H out-of-plane bending: These vibrations are characteristic of the substitution pattern on the aromatic rings and appear in the 900-675 cm⁻¹ region. derpharmachemica.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the skeletal vibrations of the biphenyl system. The Raman spectrum is often simpler and can reveal details about the molecular symmetry and conformation.
For this compound, key Raman bands would include:
Ring breathing modes: The symmetric vibrations of the phenyl rings give rise to strong Raman signals, typically around 1000 cm⁻¹.
Inter-ring C-C stretching: The stretching vibration of the single bond connecting the two phenyl rings is a characteristic feature in the Raman spectra of biphenyls and is sensitive to the torsional angle between the rings. This is often observed around 1280 cm⁻¹. researchgate.net
C-Br stretching: Similar to FT-IR, the C-Br stretch will be present, though its intensity may vary.
The analysis of the Raman spectrum, in conjunction with theoretical calculations, can provide insights into the preferred rotational conformation of the two phenyl rings in the solid state or in solution. tandfonline.comscispace.com
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound, with the molecular formula C₁₄H₁₃Br, HRMS can confirm its elemental composition by providing an exact mass measurement that is consistent with its theoretical value. nih.gov The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, which are nearly equal in intensity. youtube.com
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₄H₁₃⁷⁹Br | ⁷⁹Br | 260.0201 |
| C₁₄H₁₃⁸¹Br | ⁸¹Br | 262.0180 |
In mass spectrometry, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged pieces. Analyzing this pattern provides valuable structural information. Due to the stable biphenyl core, the molecular ion peak is expected to be relatively strong. libretexts.org
Key fragmentation pathways for this compound would include:
Loss of a Bromine Radical: A primary fragmentation event for alkyl or aryl halides is the cleavage of the carbon-halogen bond. youtube.commiamioh.edu This would result in a significant peak at m/z 181, corresponding to the [C₁₄H₁₃]⁺ cation.
Loss of a Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would lead to a fragment ion with an m/z corresponding to [M-15]⁺.
Benzylic Cleavage: The bonds adjacent to the aromatic rings are susceptible to cleavage.
The presence of bromine is a powerful diagnostic tool, as any fragment containing the bromine atom will exhibit the characteristic 1:1 isotopic doublet for the ⁷⁹Br and ⁸¹Br isotopes. youtube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z (for ⁷⁹Br) |
| [C₁₄H₁₃Br]⁺ | Molecular Ion | 260 |
| [C₁₄H₁₃]⁺ | Loss of •Br | 181 |
| [C₁₃H₁₀Br]⁺ | Loss of •CH₃ | 245 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically reconstructed into a three-dimensional model of the electron density of the molecule. researchgate.net For this compound, an SCXRD analysis would provide precise measurements of all bond lengths (C-C, C-H, C-Br) and bond angles within the molecule. nih.gov It would also definitively establish the crystal system (e.g., monoclinic, orthorhombic) and space group in which the compound crystallizes. mdpi.com
The biphenyl unit is not typically planar due to steric hindrance between the ortho-hydrogens on the two rings. The connection between the two phenyl rings allows for rotation, resulting in a specific dihedral angle (the angle between the planes of the two rings). In this compound, the presence of two methyl groups adjacent to the inter-ring bond would significantly influence this conformation. An X-ray crystal structure would precisely measure this dihedral angle, which is a key conformational parameter. nih.gov Studies of similar substituted biphenyl compounds show that these dihedral angles can range from approximately 25° to over 80°, depending on the nature and position of the substituents. nih.gov The conformation adopted in the crystalline state represents a low-energy state influenced by both intramolecular steric effects and intermolecular packing forces. bashgmu.ruresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov The surface is mapped with properties that highlight regions of close contact between neighboring molecules. For this compound, this analysis would reveal the nature and extent of non-covalent interactions that stabilize the crystal packing.
Based on analyses of structurally related compounds, the dominant intermolecular contacts are expected to be:
H···H contacts: These van der Waals interactions typically comprise the largest portion of the Hirshfeld surface area, often accounting for over 40% in organic crystals. nih.goviucr.org
C···H/H···C contacts: These represent interactions between the hydrogen atoms and the aromatic π-systems of neighboring molecules. nih.goviucr.org
Br···H/H···Br contacts: These are halogen-hydrogen bonds, which are significant contributors to the packing of brominated organic compounds. nih.goviucr.org
The analysis generates a 2D "fingerprint plot" that provides a quantitative summary of these interactions, confirming the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov
Table 3: Anticipated Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Contribution |
| H···H | Van der Waals forces | Most significant contribution |
| C···H/H···C | Interactions involving aromatic rings | Significant contribution |
| Br···H/H···Br | Halogen bonding | Significant contribution |
Note: Contributions are based on published data for a similar brominated biphenyl derivative. nih.goviucr.org
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic absorption and emission properties of biphenyl-based compounds are of significant interest due to their applications in materials science, particularly as optical materials. The UV-Vis spectrum of a molecule is determined by the electronic transitions between molecular orbitals, while fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited states.
UV-Vis Absorption Characteristics
The UV-Vis spectrum of biphenyl in a non-polar solvent like cyclohexane (B81311) typically exhibits a strong absorption band around 250 nm. This absorption is attributed to a π → π* transition, which is characteristic of conjugated aromatic systems. The presence of substituents on the biphenyl rings can significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of this absorption band.
For this compound, the following effects are anticipated:
Methyl Groups (-CH₃): The two methyl groups at the 3 and 5 positions are weak electron-donating groups (auxochromes). Their presence is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of the main absorption band due to the inductive effect.
Bromo Group (-Br): The bromine atom at the 4-position has a dual effect. It is an electron-withdrawing group via induction but can also act as an electron-donating group through its lone pairs of electrons participating in resonance. Generally, halogens are considered deactivating groups in electrophilic aromatic substitution, but in UV-Vis spectroscopy, their effect can lead to a bathochromic shift of the π → π* transition.
The combination of these substituents on one of the phenyl rings would likely result in a modest bathochromic shift of the main absorption peak of this compound compared to unsubstituted biphenyl.
Fluorescence Properties
Biphenyl itself is known to be fluorescent, emitting in the ultraviolet region. The fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The introduction of a heavy atom like bromine is known to enhance intersystem crossing (ISC) from the singlet excited state to the triplet state (T₁). This phenomenon, known as the "heavy-atom effect," often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Therefore, for this compound, it is expected that the fluorescence intensity would be significantly lower than that of the non-brominated analog, 3,5-dimethyl-1,1'-biphenyl. The emission maximum might also be red-shifted in line with the shift in the absorption spectrum.
Spectroscopic Data for a Related Compound
To provide a reference, the following table contains the photophysical data for the parent compound, biphenyl, in cyclohexane.
| Compound | Solvent | Absorption λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λ_max (nm) | Fluorescence Quantum Yield (Φ_f) |
| Biphenyl | Cyclohexane | 248 | 17,000 | 300, 311, 325 | 0.15 |
This data is for the unsubstituted parent compound and serves as a baseline for understanding the potential properties of its derivatives.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations are instrumental in elucidating its fundamental chemical and physical characteristics.
The geometry of this compound is characterized by the dihedral angle between its two phenyl rings, which is a result of the balance between steric hindrance from the substituents and electronic effects. The presence of two methyl groups at the 3 and 5 positions and a bromine atom at the 4 position of one of the phenyl rings significantly influences its stable conformations.
Geometry optimization calculations using DFT, often with functionals like B3LYP and dispersion corrections, can predict the most stable conformer. For substituted biphenyls, the ground state is typically a twisted conformation, as a planar arrangement is destabilized by steric repulsion between the ortho-hydrogens and any ortho-substituents on the adjacent ring. In the case of this compound, the primary steric interactions are between the hydrogen atoms at the ortho positions (2' and 6') of the unsubstituted phenyl ring and the methyl groups at the 3 and 5 positions of the substituted ring.
The conformational landscape can be explored by calculating the energy as a function of the dihedral angle. This reveals the energy barriers to rotation around the central carbon-carbon bond. Studies on similar substituted biphenyls suggest that the torsional barriers can be accurately determined using DFT methods, with results often in good agreement with experimental data. rsc.org
| Parameter | Predicted Value |
| Dihedral Angle (C-C-C-C) | 40-50° |
| C-Br Bond Length | ~1.90 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| Rotational Energy Barrier | 5-10 kcal/mol |
| Note: These are representative values based on studies of structurally similar compounds. |
The electronic properties of this compound are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
The HOMO is typically localized on the more electron-rich regions of the molecule, which in this case would be the dimethyl-substituted phenyl ring, while the LUMO is associated with the more electron-deficient areas. The bromo-substituent, being electronegative, can influence the energy levels of these orbitals. DFT calculations can provide quantitative values for the HOMO and LUMO energies and the resulting band gap. A smaller band gap generally implies higher reactivity.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -5.5 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Band Gap | 4.5 to 5.0 |
| Note: These are representative values based on studies of structurally similar compounds. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map of this compound would reveal distinct regions of positive and negative potential.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Beyond DFT, other computational methods can be employed to investigate the electronic properties of this compound.
Ab initio methods , which are based on first principles without the use of empirical parameters, can provide highly accurate results, albeit at a greater computational cost. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate electronic energies and properties with increasing levels of accuracy. For a molecule of this size, such calculations can be computationally intensive but serve as a benchmark for other methods.
Semi-empirical methods , such as AM1 and PM3, offer a computationally less expensive alternative by incorporating parameters derived from experimental data. wikipedia.orgnih.gov These methods are significantly faster than ab initio or DFT calculations, making them suitable for preliminary studies or for calculations on very large systems. researchgate.net While generally less accurate, they can provide valuable qualitative insights into the electronic structure and properties of this compound. youtube.com
Molecular Dynamics Simulations for Conformational Mobility
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior and conformational mobility of this compound in different environments, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time.
By analyzing the MD trajectory, one can observe the fluctuations in the dihedral angle between the phenyl rings, providing a more dynamic picture of the molecule's conformational preferences than static geometry optimizations. These simulations can reveal the time scales of conformational changes and the influence of the solvent on the rotational barrier. For substituted biphenyls, MD simulations have been employed to understand their behavior in various phases, including liquid crystalline solvents. dntb.gov.uaunical.it
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation when compared with experimental data. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.
By calculating the magnetic shielding constants of the carbon and hydrogen atoms in the molecule using methods like DFT, it is possible to predict the ¹³C and ¹H NMR chemical shifts. These predicted spectra can then be compared with experimental spectra to confirm the structure of the compound. Computational NMR spectroscopy has proven to be a reliable method for distinguishing between isomers and elucidating the configuration of organic molecules, including brominated aromatic compounds. researchgate.netnih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br | 120-125 |
| C-CH₃ | 138-142 |
| C (unsubstituted ring) | 127-130 |
| CH₃ | 20-25 |
| Note: These are representative values based on studies of structurally similar compounds and general principles of NMR spectroscopy. |
Structure-Property Relationship Modeling via Computational Approaches
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. rsc.org For this compound, QSPR models can be developed to predict various physicochemical properties based on its molecular descriptors.
Detailed research findings from computational studies on related substituted biphenyls can be extrapolated to understand the properties of this compound. For instance, Density Functional Theory (DFT) has been effectively used to study the electronic properties of polybrominated diphenyl ethers, a class of compounds structurally similar to the target molecule. These studies have shown that electronic properties are highly dependent on the bromination pattern, including the number and position of bromine atoms. nih.gov In the case of this compound, the bromine atom at the 4-position and the methyl groups at the 3 and 5-positions on one of the phenyl rings significantly influence its electronic and conformational properties.
Furthermore, the torsional barrier, or the energy required for the rotation around the bond connecting the two phenyl rings, is a critical parameter for substituted biphenyls. rsc.orgresearchgate.net The presence of the two methyl groups at the 3 and 5-positions, which are ortho to the inter-ring bond, would be expected to create steric hindrance, influencing the preferred dihedral angle between the two phenyl rings. DFT calculations are a powerful tool for determining these torsional barriers. rsc.orgresearchgate.net
The following interactive table summarizes key molecular properties of this compound that can be determined or are influenced by computational modeling.
| Property | Description | Relevance to Structure-Property Relationships |
| Molecular Formula | C₁₄H₁₃Br | The elemental composition of the molecule. |
| Molecular Weight | 261.16 g/mol | A fundamental property derived from the molecular formula. arxiv.org |
| IUPAC Name | This compound | The systematic name defining the chemical structure. sigmaaldrich.com |
| CAS Number | 756873-19-5 | A unique identifier for the chemical substance. researchgate.net |
| Torsional Angle | The dihedral angle between the two phenyl rings. | Influenced by the steric hindrance of the methyl groups and affects the molecule's overall shape and packing in the solid state. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface of the molecule. | Indicates regions of positive and negative charge, which are crucial for understanding intermolecular interactions and reactivity. nih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Influenced by the arrangement of the bromo and methyl substituents and affects solubility and intermolecular forces. nih.gov |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the electronic excitability and chemical reactivity of the molecule. |
While direct, in-depth computational studies specifically on this compound are not extensively available in the public domain, the principles established from research on other halogenated and substituted biphenyls provide a robust framework for predicting its behavior. cdnsciencepub.comnih.gov The interplay between the steric effects of the dimethyl groups and the electronic influence of the bromine atom is key to understanding its unique structure-property relationships.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
The bromine atom on the this compound molecule is a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For this compound, a typical Suzuki reaction would involve reacting it with an aryl or vinyl boronic acid to form a more complex biphenyl or terphenyl derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields. uwindsor.canih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.govmdpi.com This method is instrumental in synthesizing arylalkynes from this compound.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org This allows for the synthesis of various N-aryl amines from this compound, which are important structures in medicinal chemistry and materials science. nih.govresearchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Substituted terphenyl |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Arylalkyne |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | N-Aryl amine |
Functional Group Interconversions on the Bromine Atom
The bromine atom of this compound can be converted into a variety of other functional groups. solubilityofthings.comub.edu Beyond the palladium-catalyzed reactions mentioned above, other transformations are possible. For instance, nucleophilic aromatic substitution is generally difficult for aryl bromides but can be achieved under specific conditions or with highly activated substrates. More commonly, the bromine is first converted into an organometallic intermediate (see section 5.5) which then reacts with various electrophiles. imperial.ac.ukfiveable.me
Electrophilic Aromatic Substitution Reactions on the Biphenyl Core
Electrophilic aromatic substitution allows for the introduction of new functional groups onto the aromatic rings of the biphenyl core. pearson.compearson.com The directing effects of the existing substituents (the phenyl group, two methyl groups, and the bromine atom) determine the position of the incoming electrophile. wikipedia.org
On the brominated ring, the two methyl groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. The phenyl group is also ortho, para-directing and activating. youtube.com Considering the steric hindrance from the methyl groups, electrophilic attack is most likely to occur at the C6 position. On the unsubstituted phenyl ring, electrophilic substitution will preferentially occur at the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation. wikipedia.org
Reactions Involving Methyl Substituents (e.g., oxidation, halogenation)
The two methyl groups on the biphenyl core are susceptible to reactions at the benzylic position. youtube.com
Oxidation: The methyl groups can be oxidized to various functional groups. thieme-connect.de For example, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups into carboxylic acids. google.comgoogle.com Milder oxidation conditions can yield aldehydes. thieme-connect.deresearchgate.net
Halogenation: Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or benzoyl peroxide. numberanalytics.comnumberanalytics.comlibretexts.orglibretexts.org This reaction proceeds via a free-radical mechanism to form a bromomethyl or dibromomethyl derivative, which are themselves useful synthetic intermediates.
Formation of Organometallic Intermediates (e.g., Grignard reagents, organolithiums)
The carbon-bromine bond in this compound can be used to form organometallic reagents. masterorganicchemistry.comlibretexts.org
Grignard Reagents: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 4-magnesiobromo-3,5-dimethyl-1,1'-biphenyl. youtube.comyoutube.com This organomagnesium compound is a strong nucleophile and base that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com
Organolithium Reagents: Treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures, results in lithium-halogen exchange to form the corresponding organolithium species. This reagent is also a powerful nucleophile and base, often exhibiting higher reactivity than its Grignard counterpart.
Synthesis of Polybrominated or Mixed-Halogenated Biphenyl Derivatives
The synthesis of polybrominated biphenyls (PBBs) can be achieved through the direct bromination of biphenyl using a catalyst. nih.gov To synthesize a specific polybrominated derivative of this compound, one could perform an electrophilic bromination reaction as described in section 5.3. The positions of further bromination would be directed by the existing substituents on the biphenyl core. The synthesis of mixed-halogenated derivatives could be accomplished by similar electrophilic halogenation reactions using different halogenating agents or by using a polyhalogenated starting material in the synthesis of the biphenyl structure. The synthesis of various polybrominated diphenyl ethers has been reported, which can involve coupling reactions of brominated phenols. acs.orgnih.gov
Applications in Advanced Materials and Catalysis
Precursor in Organic Electronic Materials
The biphenyl (B1667301) structure is a fundamental component in many organic semiconductors due to its rigidity and ability to facilitate charge transport. 4-Bromo-3,5-dimethyl-1,1'-biphenyl serves as a key intermediate in the construction of these complex organic molecules. tandfonline.com
In the field of organic electronics, this compound is utilized as a building block for materials in OLEDs. The biphenyl core provides a robust, conjugated system that is essential for the charge-transporting and light-emitting layers in these devices. The bromine atom on the ring acts as a convenient synthetic handle, allowing for the attachment of other functional groups through cross-coupling reactions. This modular approach enables chemists to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for optimizing device efficiency and color purity. The dimethyl groups can enhance the solubility of the resulting materials, which is beneficial for solution-based processing techniques, and can also influence the molecular packing in the solid state.
Organic Field-Effect Transistors (OFETs) are a cornerstone of flexible and low-cost electronics, with their performance being highly dependent on the quality of the organic semiconductor layer. mdpi.com The development of new organic semiconductors is key to achieving high carrier mobility, a crucial parameter for transistor performance. mdpi.comacs.org Biphenyl-containing molecules are often used to construct these semiconductors. sigmaaldrich.com this compound serves as a foundational precursor for more elaborate organic semiconductors. Its structure can be incorporated into larger conjugated systems designed to have specific charge-transport properties (either p-type or n-type). The ability to modify the biphenyl unit via the bromo-substituent allows for the synthesis of materials with tailored molecular structures that can optimize intermolecular π-stacking, a critical factor for efficient charge hopping between molecules in the active layer of an OFET. sigmaaldrich.com
Components of Chiral Ligands and Catalysts in Asymmetric Synthesis
The development of effective chiral ligands and catalysts is a central theme in modern asymmetric synthesis, which aims to produce single enantiomers of chiral molecules. Axially chiral biaryls, particularly those based on a biphenyl backbone, are at the core of many highly successful ligands. tandfonline.comuea.ac.uk
The structure of this compound is particularly well-suited for this application. When incorporated into a larger ligand structure, the biphenyl axis can become a source of chirality (atropisomerism), provided that rotation around the central carbon-carbon bond is restricted. The methyl groups at the 3 and 5 positions play a crucial role by providing the necessary steric bulk to hinder this rotation and to create a well-defined chiral pocket around a metal center. This steric influence is critical for controlling the enantioselectivity of a catalytic reaction. nih.govmdpi.com Researchers have demonstrated that adjusting the substituent groups at the 3,3', 5,5', and 6,6' positions of a biphenyl core can make catalysts more efficient. nih.govmdpi.comCurrent time information in Bangalore, IN. The bromo-group provides a reactive site for coupling the biphenyl unit to phosphine (B1218219) or other coordinating groups to complete the synthesis of the final chiral ligand.
Table 1: Examples of Asymmetric Reactions Using Biphenyl-Based Chiral Ligands This table is representative of reactions where ligands derived from substituted biphenyls are employed.
| Reaction Type | Catalyst System | Purpose of Biphenyl Ligand |
|---|---|---|
| Asymmetric Addition of Diethylzinc to Aldehydes | Titanium / Biphenyldiol Ligand | Creates a chiral environment to control the facial selectivity of the addition, leading to enantiomerically enriched secondary alcohols. tandfonline.comnih.gov |
| Palladium-Catalyzed Asymmetric Cycloadditions | Palladium / Phosphoramidite (B1245037) Ligand | The chiral phosphoramidite ligand, built on a biphenyl scaffold, dictates the stereochemical outcome of the cycloaddition. tandfonline.comnih.gov |
| Asymmetric Hydrogenation of Ketoesters | Rhodium or Ruthenium / Biphenyl Diphosphine Ligand | The C₂-symmetric biphenyl diphosphine ligand coordinates to the metal, forcing the substrate to bind in a specific orientation, leading to high enantioselectivity in the reduction. uea.ac.uk |
Advanced Liquid Crystalline Materials Development
The biphenyl unit is a classic mesogen—a core structural element that induces liquid crystalline behavior. tandfonline.comuea.ac.uk The rigid, rod-like shape of the biphenyl core is conducive to the formation of the ordered, fluid phases (nematic, smectic) that define liquid crystals. tandfonline.com While this compound is not typically a liquid crystal itself, it is a valuable building block for synthesizing more complex liquid crystalline molecules. nih.gov
The bromine atom is particularly useful as it allows for the extension of the molecular structure through cross-coupling reactions, enabling the attachment of other aromatic rings or flexible alkyl chains. nih.gov These modifications are used to precisely control the properties of the final material, such as the melting point and the temperature range over which the liquid crystal phases are stable. The methyl groups can influence the intermolecular spacing and packing, which in turn affects the specific type of liquid crystal phase formed.
Scaffolds for Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design of large, well-ordered structures held together by non-covalent interactions. This compound can serve as a rigid scaffold or strut in the construction of such assemblies. The bromo-substituent is a key feature, as it can participate in halogen bonding—a directional interaction that can be used to guide the self-assembly of molecules into predictable patterns. nih.gov
Furthermore, the bromo-group can be synthetically converted into other functional groups, such as carboxylic acids. The resulting biphenyl dicarboxylic acids are widely used as organic linkers to construct Metal-Organic Frameworks (MOFs). mdpi.comnih.gov MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com In this context, the biphenyl unit acts as a rigid spacer connecting metal-ion nodes, and the dimensions of the resulting pores can be tuned by the length of the linker. mdpi.com
Building Blocks for Polymeric Materials with Tailored Properties
The incorporation of rigid aromatic units like biphenyl into polymer chains is a well-established strategy for creating materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties. This compound can function as a precursor to a monomer used in step-growth polymerization.
The bromine atom allows the molecule to participate in polymerization reactions such as Suzuki or Yamamoto coupling, which form new carbon-carbon bonds to build up the polymer backbone. By incorporating the 3,5-dimethylbiphenyl unit into polymers such as polyimides, polyamides, or conjugated polymers, material scientists can tailor properties for specific applications. hoffmanchemicals.com The dimethyl groups can improve the solubility of the resulting polymers, making them easier to process, while the rigid biphenyl core enhances the thermal and dimensional stability of the final material. bldpharm.com This approach allows for the creation of high-performance polymers for use in demanding environments, such as in aerospace components or as advanced dielectric materials in microelectronics.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Pathways
The predominant method for synthesizing biphenyl (B1667301) structures is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgacs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. libretexts.org While effective, traditional Suzuki-Miyaura protocols often rely on palladium catalysts, which are expensive and sourced from limited reserves. Future research must prioritize the development of more sustainable and atom-economical synthetic routes.
Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of atoms from reactants into the final product. Addition reactions are inherently the most atom-economical. While coupling reactions are not additions, their environmental impact can be significantly reduced. Key areas for future investigation include:
Alternative Catalysts: Exploring catalysts based on more abundant and less toxic metals like nickel or iron is a critical goal. Nickel-containing catalysts, for instance, have been explored for preparing biphenyl compounds and represent a more sustainable alternative to palladium. google.com
Greener Reaction Conditions: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.orgrsc.org Furthermore, replacing traditional organic solvents with greener alternatives, such as water or ionic liquids, can significantly reduce the environmental footprint of the synthesis. rsc.org
Catalyst Efficiency: Research into ligands that enhance catalyst stability and turnover number is crucial. This would allow for lower catalyst loading, reducing costs and minimizing metal contamination in the final product.
Exploration of Novel Spectroscopic Techniques for In Situ Monitoring
Optimizing reaction conditions requires a deep understanding of the reaction as it happens. Traditional methods of analysis, such as NMR and IR spectroscopy, typically require stopping the reaction and isolating a sample. rsc.org This is inefficient, especially for rapid, microwave-assisted syntheses. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. wikipedia.orgthermofisher.com
A promising PAT tool for monitoring the synthesis of 4-Bromo-3,5-dimethyl-1,1'-biphenyl is in situ Raman spectroscopy . This non-invasive technique uses light scattering to probe the reaction mixture directly through a glass vessel. acs.org The biphenyl product has a characteristic Raman peak (around 1600 cm⁻¹) that is absent in the aryl halide and boronic acid starting materials, making it an ideal signal to track. acs.orgnih.gov
Future research in this area should focus on:
Developing robust models to correlate Raman spectral data with reactant concentration and product yield in real-time.
Using this in situ data to gain deeper mechanistic insights, such as studying the competition between the desired coupling reaction and the deboronation of the boronic acid. acs.org
Integrating in situ Raman monitoring into automated systems for precise control over reaction parameters like temperature, power, and reactant addition, thereby ensuring consistent product quality and optimizing yield. mt.com
Advanced Computational Modeling for Predictive Material Design
The future of materials science lies in the ability to design materials with specific properties before ever entering the lab. acs.org Advanced computational modeling, including Density Functional Theory (DFT) and Artificial Intelligence (AI), is making this a reality. researchgate.net These tools can predict the structural, electronic, and mechanical properties of molecules and the materials derived from them.
For this compound, computational studies could predict:
Conformational and Electronic Properties: How the methyl groups influence the dihedral angle between the phenyl rings, which in turn affects the molecule's electronic properties and how it packs in a solid state. ontosight.ai
Material Characteristics: If used as a monomer, modeling could predict the properties of the resulting polymer, such as its thermal stability, mechanical strength, and optical characteristics.
Reaction Pathways: Computational tools can model transition states and reaction energies to predict the most favorable pathways for derivatization, guiding synthetic efforts towards the most promising targets.
By leveraging predictive modeling, researchers can screen vast numbers of potential derivatives and material compositions virtually, saving significant time and resources by focusing experimental work on the most promising candidates.
Integration into Multi-Functional Hybrid Materials
The structure of this compound makes it an intriguing building block for advanced functional materials. Its rigid biphenyl core can impart thermal and mechanical stability, while the bromine atom serves as a handle for polymerization or attachment to other structures.
Future research should explore its integration into two key classes of hybrid materials:
Polymers: The bromine atom can be chemically converted into other functional groups, such as an amine or a carboxylic acid. This would transform the molecule into a diamine or dicarboxylic acid monomer, suitable for creating high-performance polymers like polyimides . tcichemicals.com Polyimides are known for their exceptional heat resistance and mechanical strength, and incorporating the dimethylbiphenyl unit could be used to tune properties like solubility and processability.
Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal nodes linked by organic "struts." researchgate.net By converting the bromine to a linking group like a carboxylate, this compound could serve as a rigid, customized organic strut. rsc.org The dimensions and functionalization of the strut dictate the pore size and chemical environment within the MOF, making it possible to design materials for specific applications in gas storage, separation, or catalysis.
Unexplored Reactivity Patterns and Derivatization Opportunities
While the bromine atom provides a well-established site for chemical modification, particularly through palladium-catalyzed cross-coupling reactions, significant untapped potential lies in the other parts of the molecule. nih.gov
Future research should focus on two main areas of derivatization:
C-H Activation of Methyl Groups: The methyl groups on the aromatic ring are typically considered unreactive. However, recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. rsc.orgnih.gov This "magic methyl" chemistry opens up the possibility of converting the methyl groups into a wide range of other functionalities (e.g., -CH₂OH, -CHO, -COOH), creating novel derivatives that are inaccessible through traditional methods. rsc.org
Novel Coupling Strategies: Beyond standard Suzuki coupling, the bromine atom can participate in a variety of other coupling reactions to attach diverse functional groups. This could include Sonogashira coupling to introduce alkyne units or Buchwald-Hartwig amination to add complex amine structures.
These unexplored pathways offer the potential to generate a vast library of new compounds from a single, readily available precursor, each with unique properties and potential applications.
Q & A
Q. Table 2: Example Derivatives and Applications
Q. What computational methods predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions (e.g., Pd center coordination) using Amber or GROMACS .
- Docking Studies : AutoDock Vina models binding affinities to enzymes or receptors .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
